molecular formula C14H14F3N5O2S B2523652 1-morpholino-2-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)ethanone CAS No. 941965-21-5

1-morpholino-2-((1-(3-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)ethanone

Cat. No. B2523652
CAS RN: 941965-21-5
M. Wt: 373.35
InChI Key: ASJUKMAOWAAHCE-UHFFFAOYSA-N
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Description

Catalytic Enantioselective Synthesis of Morpholinones

Morpholinones are crucial in organic synthesis and medicinal chemistry due to their chiral nature. A novel method for the enantioselective synthesis of C3-substituted morpholinones has been developed, utilizing aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. This process involves a domino [4 + 2] heteroannulation and a subsequent 1,2-aryl/alkyl shift, which is a unique asymmetric aza-benzilic ester rearrangement reaction. This method has been successfully applied in the concise synthesis of L-742,694, a neurokinin-1 receptor antagonist .

Synthesis of Biologically Active Morpholinone Derivatives

The synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an intermediate for various biologically active compounds, has been achieved through a multi-step process involving rearrangement, condensation, and nucleophilic substitution reactions. This compound and its derivatives have shown potential biological activities, including anticancer properties. However, the synthesis often suffers from low yields, highlighting the need for improved methods. Cyclopentanone oxime has been identified as a key intermediate in this synthesis .

Reactivity Study on Morpholine-1-carbothioic Acid Derivatives

A reactivity study on morpholine-1-carbothioic acid (2-phenyl-3H-quinazolin-4-ylidene) amide has been conducted, exploring its reactions with various electrophiles and nucleophiles. This compound forms S-substituted isothiourea derivatives and thioureas through reactions in basic medium and transamination, respectively. Additionally, oxidative desulfurization in the presence of H2O2 leads to N4-disubstituted morpholin-4-carboximidamide. Quantum chemistry calculations supported the estimation of reactivity sites, and various spectroscopic methods confirmed the structures of the products .

Inhibitory Activity of Morpholino Compounds

The active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol has been identified as an effective inhibitor of glucosyltransferase, which is involved in glucosylceramide synthesis. Through a series of syntheses and separations, the D-threo (1S,2R) isomer was determined to be the active form. This compound exhibits uncompetitive inhibition against UDP-glucose and mixed competition against ceramide, with a Ki of 0.7 microM. The synthesis route and characterization, including 13C NMR spectroscopy, were documented .

Synthesis of Pyrrolo Benzothiazoles

The synthesis of 1-(substituted-phenyl)-2,3-tetramethylenepyrrolo [2,1-b] benzothiazoles has been achieved from corresponding thiazolo benzothiazolium perchlorates using 1-morpholino-1-cyclohexene. This process includes reactions with various electrophiles to introduce different functional groups into the phenyl moiety. The synthesis route also involves hydroboration, oxidation, and deoxygenation steps to obtain the desired α-phenyl substituted propionic acid ester .

Microwave-Assisted Synthesis of Morpholin-4-ethanethione

A microwave-assisted synthesis of 2-biphenyl-4-yl-1-morpholin-4-ethanethione has been developed using morpholine, sulfur, and 1-biphenyl-4-yl-ethanone. The optimized reaction conditions were determined through orthogonal experiments, resulting in a yield of 66.20% under microwave irradiation. This method provides a more efficient synthesis route for this compound .

Scientific Research Applications

Efficient Synthesis and Receptor Antagonist Applications

  • Efficient Synthesis of NK(1) Receptor Antagonist Aprepitant : Describes an efficient synthesis process of Aprepitant, an NK(1) receptor antagonist, highlighting the role of morpholine derivatives in medicinal chemistry for therapeutic purposes. The synthesis involves a series of reactions, including a stereoselective process to obtain the desired morpholine derivative, showcasing the compound's importance in creating clinically relevant pharmaceuticals (Brands et al., 2003).

Catalytic Enantioselective Synthesis

  • Catalytic Enantioselective Synthesis of Morpholinones : Focuses on the enantioselective synthesis of chiral morpholinone, a key building block in organic synthesis and medicinal chemistry. This research emphasizes the utility of morpholine derivatives in developing pharmacophores, which are central to drug design and discovery (He et al., 2021).

Antibacterial Activity Study

  • Molecular Docking Study of Novel Synthesized Pyrazole Derivatives : Investigates the antibacterial activity of novel pyrazole derivatives containing morpholine groups. The study combines chemical synthesis with molecular docking, highlighting how morpholine derivatives can be designed to target bacterial proteins effectively, providing a pathway for developing new antibacterial agents (Khumar et al., 2018).

HIV-1 Replication Inhibitors

  • Design and Synthesis of Novel N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole Derivatives : Discusses the synthesis and identification of novel compounds as inhibitors of HIV-1 replication. This research underscores the potential of morpholine derivatives in creating therapeutic agents targeting viral infections, showcasing the versatility of these compounds in addressing global health challenges (Che et al., 2015).

properties

IUPAC Name

1-morpholin-4-yl-2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5O2S/c15-14(16,17)10-2-1-3-11(8-10)22-13(18-19-20-22)25-9-12(23)21-4-6-24-7-5-21/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJUKMAOWAAHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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